

# A Head-to-Head Comparison: TA-1887 and Canagliflozin in Preclinical Diabetic Models

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## Compound of Interest

Compound Name: TA-1887

Cat. No.: B1681866

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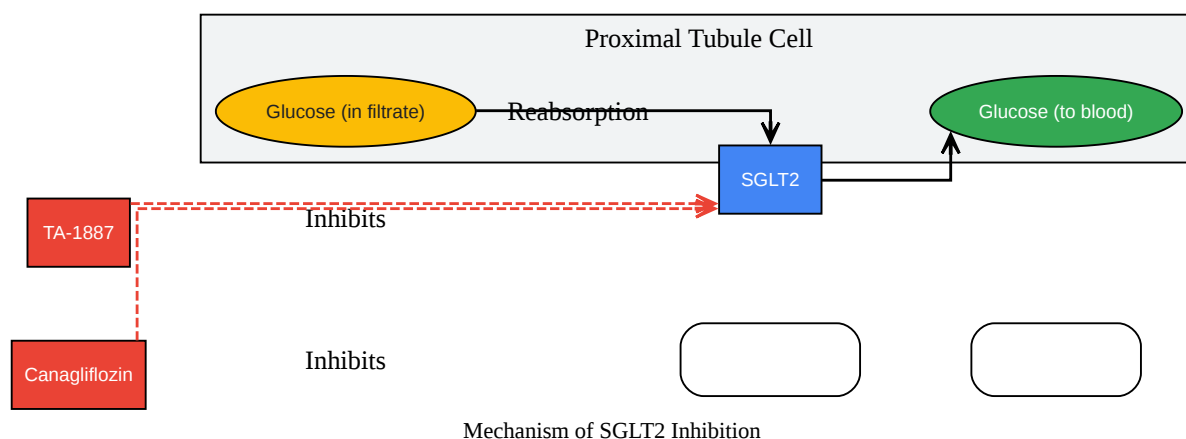
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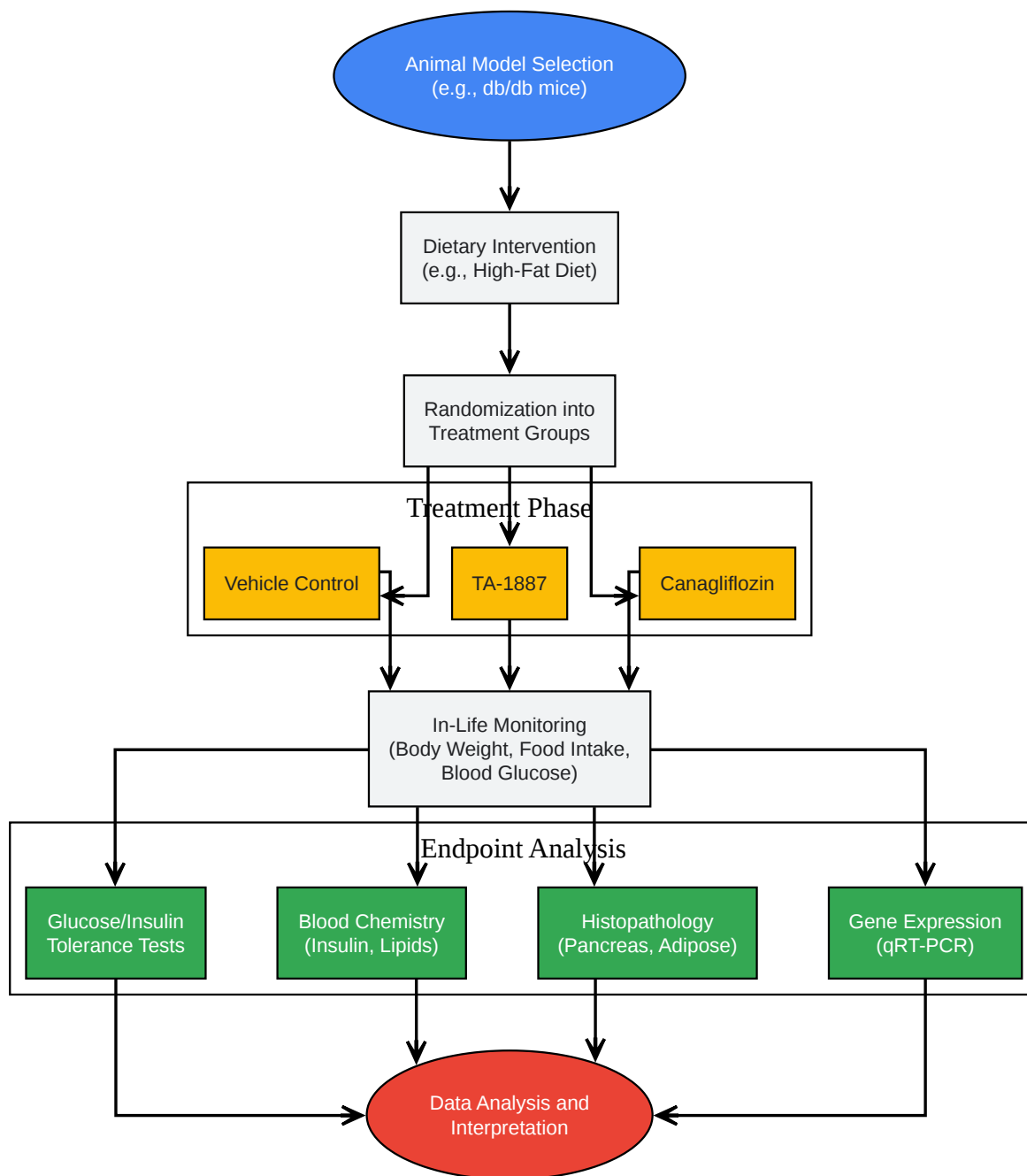
In the landscape of type 2 diabetes research, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone of therapy, offering glycemic control and cardiovascular benefits. This report provides a comparative analysis of two such inhibitors: **TA-1887**, a novel investigational agent, and canagliflozin, an established therapeutic. This guide synthesizes preclinical data from diabetic animal models to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.

## Mechanism of Action: A Shared Pathway

Both **TA-1887** and canagliflozin exert their therapeutic effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin secretion, providing an effective means of glycemic control in the context of insulin resistance.

SGLT2 Inhibition Signaling Pathway





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